3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione
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Overview
Description
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chlorophenyl group attached to the naphthalene ring, which is further substituted with hydroxyl and keto groups. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of 4-chlorophenyl derivatives with naphthoquinone precursors. One common method involves the Friedel-Crafts acylation of 4-chlorophenyl compounds with naphthoquinone under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can bind to DNA and interfere with cellular replication processes, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl derivatives: Compounds like 4-chlorophenyl-1,2-dione share structural similarities and exhibit comparable biological activities.
Naphthoquinones: Other naphthoquinones, such as juglone and plumbagin, also possess similar therapeutic properties
Uniqueness
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and hydroxynaphthalene moieties enhances its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKPQYDIDRHMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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